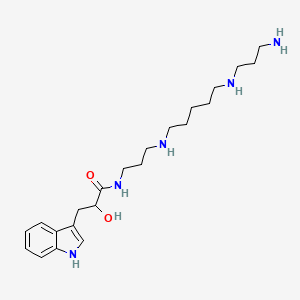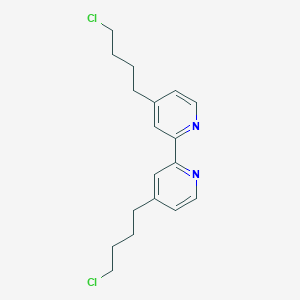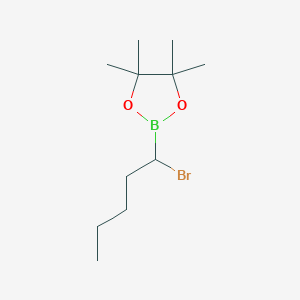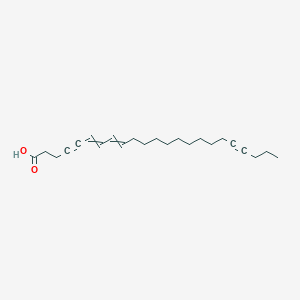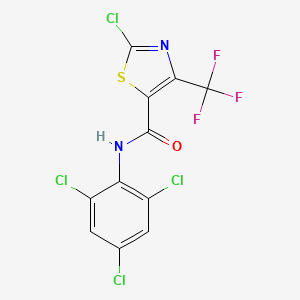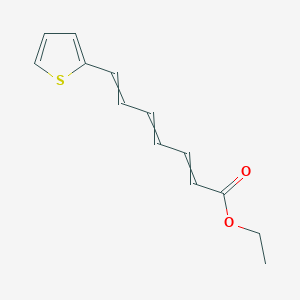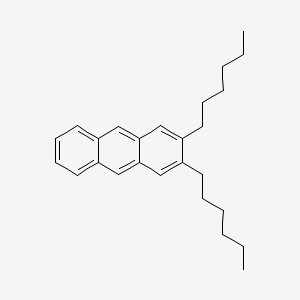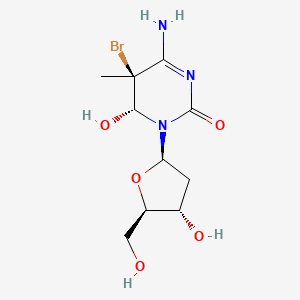
1-Phenylnaphthalene-2,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylnaphthalene-2,3-dicarbaldehyde is an organic compound with the molecular formula C18H12O2 It is a derivative of naphthalene, characterized by the presence of a phenyl group and two aldehyde groups at the 2 and 3 positions of the naphthalene ring
Méthodes De Préparation
1-Phenylnaphthalene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde groups at the desired positions . Another method involves the Grignard reaction, where a phenylmagnesium bromide is reacted with naphthalene-2,3-dicarboxylic anhydride, followed by hydrolysis to yield the desired aldehyde .
Analyse Des Réactions Chimiques
1-Phenylnaphthalene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Applications De Recherche Scientifique
1-Phenylnaphthalene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylnaphthalene-2,3-dicarbaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in analytical chemistry for the detection and quantification of amines and amino acids . The compound’s reactivity is primarily due to the presence of the aldehyde groups, which can undergo nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
1-Phenylnaphthalene-2,3-dicarbaldehyde can be compared with other similar compounds, such as:
1-Phenylnaphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups and exhibits different reactivity and applications.
1-Phenyl-2,3-naphthalenedicarboxylic anhydride: This anhydride is used as an intermediate in the synthesis of various derivatives and has distinct chemical properties
1-Phenyl-2,3-naphthalocyanine: This compound is used in photoconducting materials and optical recording devices due to its strong absorption in the near-infrared range.
Propriétés
Numéro CAS |
157672-53-2 |
|---|---|
Formule moléculaire |
C18H12O2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-phenylnaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
IMIYSJBFBXGBIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



